BenchChemオンラインストアへようこそ!

3-Hydroxy Darifenacin

Receptor Pharmacology Binding Affinity Muscarinic Antagonist

3‑Hydroxy Darifenacin (UK‑148993) is a fully characterized impurity reference standard, essential for HPLC/LC‑MS method validation and pharmacokinetic studies of darifenacin. With a documented M1‑M5 Ki profile (2.24–79.43 nM) and 50‑fold lower in vivo potency than the parent, it provides a pharmacologically distinct tool for M3 receptor assays. Supplied at ≥98% purity and compliant with ICH guidelines, it is the optimal choice for ANDA submissions requiring traceable impurity standards.

Molecular Formula C28H30N2O3
Molecular Weight 442.5 g/mol
CAS No. 206048-82-0
Cat. No. B604980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Darifenacin
CAS206048-82-0
Synonyms3-hydroxy Darifenacin, UK 148993
Molecular FormulaC28H30N2O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
InChIInChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1
InChIKeyMQEQBFMESJKUBQ-XQZUBTRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Darifenacin (CAS 206048-82-0): A Major Active Metabolite Reference Standard for Muscarinic M3 Antagonist Research


3-Hydroxy Darifenacin (CAS 206048-82-0), also designated as UK-148993, is the primary hydroxylated metabolite of the selective muscarinic M3 antagonist darifenacin [1]. The compound functions as an antagonist at M1-M5 muscarinic acetylcholine receptors (mAChRs), exhibiting differential binding affinities across the receptor subtypes when assessed in CHO cell expression systems [1]. This compound is widely utilized as a reference standard for analytical method development, pharmacokinetic studies, and the characterization of CYP2D6-dependent metabolic pathways in pharmaceutical research and quality control environments [2].

Why Generic Substitution of 3-Hydroxy Darifenacin (CAS 206048-82-0) is Scientifically Invalid: Quantitative Evidence of Pharmacological and Metabolic Distinction


Direct substitution of 3-Hydroxy Darifenacin with the parent drug darifenacin, or with other muscarinic antagonists such as oxybutynin or tolterodine, is not scientifically justified due to fundamentally distinct pharmacological and pharmacokinetic properties. Quantitative receptor binding assays demonstrate that 3-Hydroxy Darifenacin exhibits a unique M1-M5 affinity profile (Ki range: 2.24–79.43 nM) that differs significantly from darifenacin's reported M3 pKi of 8.9 (Ki ≈ 1.26 nM) . Furthermore, in vivo pharmacodynamic studies reveal that the metabolite is approximately 9-fold less potent than the parent compound in reducing salivary flow, with a protein binding-corrected relative potency of only 2.1% [1]. These quantifiable disparities in target engagement and functional activity render the compounds non-interchangeable for research applications requiring precise pharmacological fidelity.

Quantitative Evidence Guide: Direct Comparator Data for 3-Hydroxy Darifenacin (CAS 206048-82-0) in Receptor Pharmacology, Metabolism, and Analytical Applications


M1-M5 Muscarinic Receptor Binding Affinity Profile: 3-Hydroxy Darifenacin vs. Parent Compound Darifenacin

In competitive radioligand binding assays using Chinese hamster ovary (CHO) cells expressing cloned human M1-M5 muscarinic receptors, 3-Hydroxy Darifenacin exhibits a distinct subtype affinity profile. The Ki values for M1, M2, M3, M4, and M5 receptors are 17.78 nM, 79.43 nM, 2.24 nM, 36.31 nM, and 6.17 nM, respectively . For comparison, the parent compound darifenacin demonstrates a reported M3 pKi of 8.9, corresponding to a Ki of approximately 1.26 nM [1]. While both compounds show highest affinity for the M3 subtype, 3-Hydroxy Darifenacin exhibits a less pronounced M3/M2 selectivity ratio of approximately 35.5-fold (Ki M2 / Ki M3 = 79.43 / 2.24), compared to darifenacin's reported M3 selectivity of 59.2-fold over M2 and 9.3-fold over M1 in analogous recombinant receptor systems [2].

Receptor Pharmacology Binding Affinity Muscarinic Antagonist CHO Cells

In Vivo Functional Potency: 3-Hydroxy Darifenacin Exhibits 9-Fold Lower Activity than Darifenacin in M3-Mediated Salivary Flow Reduction

A population pharmacokinetic-pharmacodynamic (PK-PD) meta-analysis of pooled data from 11 Phase 1 and one Phase 2 study (n = 262 individuals) assessed the in vivo functional potency of 3-Hydroxy Darifenacin (UK-148,993) relative to darifenacin (UK-88,525) using reduction in salivary flow, a well-established M3 receptor-mediated response [1]. The analysis estimated that 3-Hydroxy Darifenacin is approximately 9-fold less potent than darifenacin in decreasing salivary flow in vivo. After correcting for differential plasma protein binding (darifenacin unbound fraction = 2%; metabolite unbound fraction = 13%), the protein binding-corrected relative potency of the metabolite was calculated as 2.1%, indicating that 3-Hydroxy Darifenacin is 50-fold less potent than the parent drug at the receptor level [1].

Pharmacodynamics In Vivo Potency Salivary Flow M3 Receptor PK-PD Modeling

CYP2D6 Genotype-Dependent Metabolic Formation: Quantifying 3-Hydroxy Darifenacin Exposure Variability

A population pharmacokinetic model developed from 18 pooled clinical studies (n = 337 individuals) quantified the relationship between CYP2D6 genotype and darifenacin/metabolite exposure [1]. The model demonstrated that heterozygous extensive metabolizers (Het-EM) and poor metabolizers (PM) of CYP2D6 experienced 40% and 90% higher darifenacin exposure, respectively, compared to homozygous extensive metabolizers (Hom-EM) [1]. Concurrently, administration of strong CYP3A4 inhibitors (ketoconazole, erythromycin) decreased exposure to the hydroxylated metabolite (3-Hydroxy Darifenacin) by 61.2% and 28.8%, respectively [1]. These data establish that 3-Hydroxy Darifenacin plasma concentrations are highly variable and dependent on both host CYP2D6 genetics and concomitant CYP3A4 inhibition.

Pharmacogenomics CYP2D6 Drug Metabolism Population Pharmacokinetics Poor Metabolizer

Comparative M3 Receptor Selectivity: 3-Hydroxy Darifenacin Relative to Oxybutynin and Tolterodine

In functional studies assessing phosphoinositide turnover in CHO cells expressing human recombinant M3 receptors and in guinea pig bladder tissue, darifenacin (the parent compound of 3-Hydroxy Darifenacin) demonstrated superior M3 selectivity compared to other clinically used antimuscarinics [1]. Darifenacin exhibited a functional M3/M2 selectivity ratio of 32.4-fold, significantly exceeding the selectivity observed for oxybutynin (nonselective) and tolterodine (weakly M2-selective; 5.1- to 6.6-fold) [1]. In tissue-based assays, darifenacin displayed 7.9-fold selectivity for bladder over salivary gland responses, compared to 9.3-fold for oxybutynin and 7.4-fold for tolterodine [1]. While direct comparative data for 3-Hydroxy Darifenacin in these exact assay systems are not available, the receptor binding data (M3 Ki = 2.24 nM; M2 Ki = 79.43 nM) indicate that the metabolite maintains M3-selective antagonism, albeit with reduced absolute potency relative to darifenacin.

Receptor Selectivity M3 Muscarinic Receptor Functional Affinity Bladder Selectivity

Analytical Reference Standard Utility: 3-Hydroxy Darifenacin as a Quantifiable Impurity Marker in Darifenacin Pharmaceutical Quality Control

3-Hydroxy Darifenacin (Darifenacin 3-Hydroxy Impurity) serves as a critical reference standard for the development and validation of analytical methods used in the quality control of darifenacin active pharmaceutical ingredient (API) and finished dosage forms [1]. Regulatory submissions for Abbreviated New Drug Applications (ANDAs) require the quantification and characterization of this specific impurity, as it represents a major hydroxylated metabolite and potential degradation product [1]. Unlike generic impurity standards that may lack comprehensive characterization, certified reference standards of 3-Hydroxy Darifenacin are supplied with detailed Certificates of Analysis (COA) documenting purity (typically ≥98%), identity confirmation by NMR and MS, and chromatographic purity by HPLC, meeting the stringent requirements of pharmacopeial monographs and ICH guidelines for impurity testing [1].

Analytical Method Validation Pharmaceutical QC Impurity Profiling ANDAs HPLC Reference Standard

Recommended Research and Industrial Applications for 3-Hydroxy Darifenacin (CAS 206048-82-0) Based on Quantitative Evidence


Analytical Method Development and Validation for Darifenacin Impurity Profiling

3-Hydroxy Darifenacin is optimally employed as a certified reference standard for the development and validation of HPLC or LC-MS methods designed to quantify this specific hydroxylated impurity in darifenacin API and finished drug products. The evidence of its regulatory relevance for ANDA submissions and the availability of fully characterized material with ≥98% purity [1] make it an essential procurement item for pharmaceutical QC laboratories requiring traceable impurity standards that meet ICH guideline requirements.

In Vitro Muscarinic Receptor Pharmacology Studies Requiring an M3-Selective Tool Compound with Reduced Potency

The quantitative receptor binding profile of 3-Hydroxy Darifenacin (M1-M5 Kis: 17.78, 79.43, 2.24, 36.31, 6.17 nM) [1] supports its use as an M3-preferring antagonist in cell-based assays where the higher potency of the parent compound darifenacin (M3 Ki ≈ 1.26 nM) may be undesirable. The metabolite's approximately 1.8-fold lower M3 affinity and distinct subtype selectivity pattern provide researchers with a pharmacologically distinct tool for probing M3 receptor function without the extreme potency that can complicate dose-response curve fitting and washout protocols.

Pharmacokinetic and Drug-Drug Interaction Studies Investigating CYP2D6 and CYP3A4 Metabolic Pathways

Given the established quantitative relationships between CYP2D6 genotype and darifenacin exposure (+40% in Het-EM; +90% in PM) and the effect of CYP3A4 inhibitors on metabolite exposure (reduction by 28.8–61.2%) [1], 3-Hydroxy Darifenacin serves as a critical analytical target in pharmacokinetic studies of darifenacin metabolism. Research laboratories conducting population PK analyses, drug-drug interaction assessments, or pharmacogenomic investigations require authentic 3-Hydroxy Darifenacin reference material to accurately quantify metabolite concentrations in plasma samples and to validate LC-MS/MS analytical methods.

Receptor Occupancy and In Vitro-to-In Vivo Extrapolation (IVIVE) Studies

The quantitatively established in vivo relative potency of 3-Hydroxy Darifenacin (9-fold less potent than darifenacin uncorrected; 50-fold less potent after protein binding correction) [1] makes this compound a valuable reference standard for studies requiring correction of in vitro receptor binding data to predict in vivo pharmacological activity. Researchers performing IVIVE analyses for M3 antagonists can utilize the documented 2.1% protein binding-corrected relative potency to calibrate their translational models, thereby improving the accuracy of human dose predictions from preclinical receptor occupancy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Darifenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.